![molecular formula C16H16FN3O2S B4539303 1-(4-fluorobenzoyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide](/img/structure/B4539303.png)
1-(4-fluorobenzoyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide
Overview
Description
The compound is a complex organic molecule that likely contains a fluorobenzoyl group, a thiazolyl group, and a piperidinecarboxamide group . These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as Friedel-Crafts acylation . This involves the reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid such as boron trichloride .Scientific Research Applications
- Researchers have explored the potential of “AKOS022135953” as an anticancer agent. Its mechanism of action, toxicity profile, and efficacy against specific cancer types (such as breast, lung, or colon cancer) are subjects of interest .
- The compound’s thiazole and piperidine moieties suggest anti-inflammatory properties. Investigations have focused on its ability to modulate inflammatory pathways, potentially aiding in conditions like rheumatoid arthritis or inflammatory bowel disease .
- “AKOS022135953” may exhibit neuroprotective effects. Studies have explored its impact on neuronal cell survival, synaptic plasticity, and neuroinflammation. Researchers aim to understand its potential in treating neurodegenerative diseases like Alzheimer’s or Parkinson’s .
- The compound’s structure suggests it could have antimicrobial properties. Research has investigated its activity against bacteria, fungi, and viruses. Applications may include novel antibiotics or antiviral agents .
- Some studies have examined whether “AKOS022135953” has analgesic (pain-relieving) effects. Its interaction with pain receptors and modulation of pain pathways are areas of interest .
- Researchers have explored the compound’s impact on metabolic pathways, including glucose regulation, lipid metabolism, and insulin sensitivity. Investigating its potential in managing diabetes or obesity is ongoing .
Anticancer Properties
Anti-Inflammatory Effects
Neuroprotective Activity
Antimicrobial Applications
Analgesic Potential
Metabolic Disorders
properties
IUPAC Name |
1-(4-fluorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c17-13-5-3-11(4-6-13)15(22)20-8-1-2-12(10-20)14(21)19-16-18-7-9-23-16/h3-7,9,12H,1-2,8,10H2,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLGVTNBRTVHBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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